

Comparative Guide to Analytical Method Validation for Sofosbuvir Impurity G

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
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This guide provides a comparative analysis of validated analytical methods for the quantification of **Sofosbuvir impurity G**, a critical process-related impurity in the manufacturing of the antiviral drug Sofosbuvir. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical method for quality control and stability testing.

Comparison of Analytical Methods

Two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been identified and validated for the determination of Sofosbuvir and its impurities. The following tables summarize the key performance parameters of representative methods, providing a basis for objective comparison.

Table 1: Chromatographic Conditions and Performance



Parameter	Method 1: RP-HPLC	Method 2: UPLC
Principle	Reverse Phase High- Performance Liquid Chromatography	Ultra-Performance Liquid Chromatography
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[1][2]	Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 μm[3]
Mobile Phase	0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50 v/v) [1][2]	Orthophosphoric acid buffer: Acetonitrile (45:55 v/v)[3]
Flow Rate	1.0 mL/min	0.2 mL/min[3]
Detection Wavelength	260 nm[1][2]	250 nm[3]
Retention Time (Impurity G)	5.704 min (as Phosphoryl impurity)[1][2]	Not explicitly stated for Impurity G
Retention Time (Sofosbuvir)	3.674 min[1][2]	Not explicitly stated

Table 2: Validation Parameters

Validation Parameter	Method 1: RP-HPLC	Method 2: UPLC	
Linearity Range (Impurity G)	10-30 μg/mL (as Phosphoryl impurity)[1][2]	Not explicitly stated for Impurity G	
Correlation Coefficient (r²)	> 0.999[4]	> 0.999[3]	
Limit of Detection (LOD)	0.03% (0.12 μg) (as Phosphoryl impurity)[1][2]	Not specified	
Limit of Quantitation (LOQ)	1.50% (0.375 μg) (as Phosphoryl impurity)[1][2]	Not specified	
Accuracy (% Recovery)	90.2–113.9%[4]	98.40 to 100.9% (for Sofosbuvir)[3]	
Precision (%RSD)	0.043 (for Phosphoryl impurity) [1][2]	< 2%	
Precision (%RSD)	[1][2]	< Z70	



Experimental Protocols

Detailed methodologies for the validated analytical methods are provided below. These protocols are based on published literature and adhere to ICH guidelines for method validation. [5][6]

Method 1: RP-HPLC Method for Sofosbuvir and Impurity G

- 1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and data acquisition software.[1][2]
- Analytical balance.
- Volumetric flasks and pipettes.
- Sonicator.
- 2. Chromatographic Conditions:
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm particle size.[1][2]
- Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile in a 50:50 ratio.[1][2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Detection Wavelength: 260 nm.[1][2]
- Injection Volume: 10 μL.
- 3. Preparation of Solutions:
- Diluent: Water: Acetonitrile (50:50 v/v).[7]



- Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 400 mg of Sofosbuvir reference standard in 100 mL of diluent.[1][7]
- Standard Stock Solution of Impurity G (Phosphoryl impurity): Accurately weigh and dissolve 25 mg of Impurity G reference standard in 100 mL of diluent.[1][7]
- Working Standard Solution: Pipette 5 mL of each stock solution into a 50 mL volumetric flask and dilute to volume with diluent.[1][7]
- Sample Solution: Accurately weigh tablet powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 μm nylon filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent.

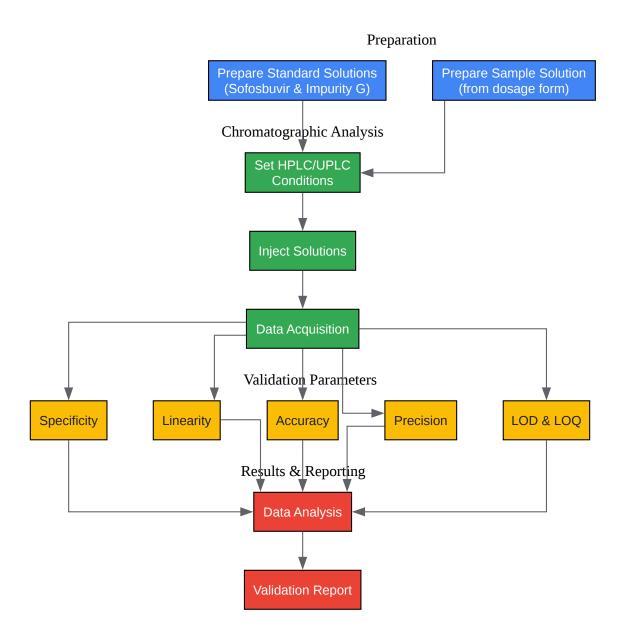
4. Validation Procedure:

- Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention times of Sofosbuvir and Impurity G.
- Linearity: Prepare a series of at least five concentrations of Impurity G (e.g., 10, 15, 20, 25, 30 μg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[1][2]
- Accuracy (Recovery): Spike a placebo preparation with known concentrations of Impurity G
 at three levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the
 percentage recovery.
- Precision (Repeatability): Inject the working standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas for Impurity G.[1][2]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[1][2]

Visualizations

Experimental Workflow for Method Validation



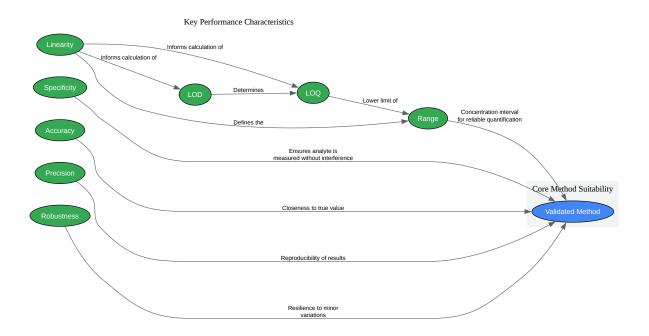


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Caption: Workflow for the validation of an analytical method for **Sofosbuvir impurity G**.



Logical Relationship of Validation Parameters



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Caption: Interrelationship of key validation parameters for an analytical method.



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References

- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form ProQuest [proquest.com]
- To cite this document: BenchChem. [Comparative Guide to Analytical Method Validation for Sofosbuvir Impurity G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566924#validation-of-an-analytical-method-for-sofosbuvir-impurity-g]

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